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Introduction
Angiotensin-converting enzyme 2 (ACE2) is a key metalloprotease in the Renin-Angiotensin

System (RAS), playing a critical role in cardiovascular physiology and acting as the primary

receptor for SARS-CoV and SARS-CoV-2 viruses.[1][2] Accurate measurement of ACE2

enzymatic activity in tissue homogenates is crucial for understanding its physiological and

pathological roles, as well as for the development of therapeutic modulators.

This document provides a detailed protocol for a fluorometric assay to determine ACE2 activity

in tissue homogenates. The assay utilizes a synthetic peptide substrate that releases a

quantifiable fluorophore upon cleavage by ACE2.[3] An ACE2-specific inhibitor is used to

ensure the specificity of the measured activity.[2][3]

Principle of the Assay
The fluorometric assay for ACE2 activity is based on the cleavage of a synthetic peptide

substrate, typically containing a methoxycoumarin (MCA) group quenched by a 2,4-

dinitrophenyl (Dnp) group.[4][5] In its intact form, the fluorescence of the MCA is quenched by

the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[4]

Active ACE2 in the tissue homogenate cleaves the peptide substrate, separating the MCA from

the Dnp quencher and resulting in an increase in fluorescence.[4] The rate of fluorescence

increase is directly proportional to the ACE2 activity in the sample. The specificity of the
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reaction is confirmed by running a parallel reaction in the presence of a specific ACE2 inhibitor.

[1][3]

Materials and Reagents
Reagent/Material Supplier (Example) Catalog Number (Example)

ACE2 Activity Assay Kit Abcam ab273297

Dounce Homogenizer VWR 89026-384

96-well black, flat-bottom

microplate
Corning 3603

Fluorescence microplate

reader
Molecular Devices SpectraMax M5

BCA Protein Assay Kit Thermo Fisher Scientific 23225

Protease Inhibitor Cocktail Roche 11836170001

Phosphate Buffered Saline

(PBS)
Gibco 10010023

Deionized Water --- ---

Microcentrifuge Tubes Eppendorf 022363204

Pipettes and Tips --- ---

Experimental Protocols
Tissue Homogenate Preparation
This protocol is designed for approximately 100 mg of tissue. The volumes should be adjusted

proportionally for different tissue amounts.

Tissue Excision and Washing: Excise the tissue of interest and place it in ice-cold PBS.

Wash the tissue thoroughly with ice-cold PBS to remove any blood contaminants.

Mincing: Place the tissue on a pre-chilled petri dish on ice. Mince the tissue into small pieces

using a clean scalpel.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.assaygenie.com/ace2-assays
https://www.abcam.cn/ps/products/273/ab273297/documents/Angiotensin-II-Converting-Enzyme-ACE2-Activity-assay-protocol-book-v3-ab273297%20(website).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Homogenization:

Transfer the minced tissue to a pre-chilled Dounce homogenizer.

Add 400 µL of ice-cold ACE2 Lysis Buffer (typically provided in assay kits, or a buffer

containing 10 mM Tris pH 7.4, 150 mM NaCl, and 1% Triton X-100) with a protease

inhibitor cocktail.[3][6]

Homogenize the tissue on ice with 10-15 strokes of the pestle.[3][7]

Incubation and Clarification:

Transfer the homogenate to a microcentrifuge tube and incubate on ice for 10 minutes.[3]

Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[3]

Supernatant Collection: Carefully collect the supernatant, which contains the soluble ACE2

enzyme, and transfer it to a new pre-chilled microcentrifuge tube. Keep the supernatant on

ice.

Protein Quantification: Determine the protein concentration of the tissue lysate using a BCA

Protein Assay Kit or a similar protein quantification method.[3] This is crucial for normalizing

the ACE2 activity.

Storage: It is recommended to use the fresh lysate immediately for the ACE2 activity assay.

[3] If necessary, the lysate can be aliquoted and stored at -80°C for future use. Avoid

repeated freeze-thaw cycles.[3]

ACE2 Activity Assay Protocol
This protocol is based on a 96-well plate format.

Standard Curve Preparation:

Prepare a 25 µM solution of the MCA standard by diluting the stock solution (e.g., 1 mM)

in Assay Buffer.[3]
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Add 0, 2, 4, 6, 8, and 10 µL of the 25 µM MCA standard into a series of wells to generate

standards of 0, 50, 100, 150, 200, and 250 pmol/well.[3]

Adjust the final volume in each standard well to 100 µL with Assay Buffer.[3]

Reaction Setup:

Sample Wells (S): Add 1-5 µL of the tissue homogenate to the wells.

Inhibitor Control Wells (IC): Add 1-5 µL of the tissue homogenate to separate wells,

followed by 2 µL of the ACE2 inhibitor.

Background Control Wells (BC): Add the same volume of ACE2 Lysis Buffer instead of the

tissue homogenate.

Bring the volume in all wells (S, IC, and BC) to 50 µL with Assay Buffer.

Substrate Addition:

Prepare a master mix of the ACE2 substrate by diluting it in the Assay Buffer according to

the manufacturer's instructions.

Add 50 µL of the ACE2 substrate solution to all wells (including standards, samples,

inhibitor controls, and background controls). The final volume in all wells should be 100

µL.

Fluorescence Measurement:

Measure the fluorescence in kinetic mode immediately after adding the substrate.

Excitation Wavelength: 320 nm

Emission Wavelength: 420 nm

Read the fluorescence every 1-2 minutes for 30-120 minutes at room temperature or

37°C.[3] Protect the plate from light during incubation.
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Standard Curve
Plot the fluorescence values of the MCA standards against the corresponding concentrations

(pmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c) and the

R² value. The R² value should be >0.98 for a reliable standard curve.

Calculation of ACE2 Activity
Calculate the change in fluorescence (ΔRFU) for each sample: ΔRFU = RFU₂ - RFU₁ Where

RFU₁ and RFU₂ are the fluorescence readings at times t₁ and t₂.

Determine the amount of MCA produced (B) using the standard curve equation: B (pmol) =

(ΔRFU - c) / m

Calculate the ACE2 activity: ACE2 Activity (pmol/min/µg or mU/mg) = (B / (t₂ - t₁)) / µg of

protein Where 1 mU is defined as the amount of enzyme that generates 1 nmol of product

per minute.

Example Data
The following table summarizes typical ACE2 activity levels in different rat tissues, as

presented in the literature.

Tissue Total Protein (µg)
ACE2 Activity (Relative
Units)

Lung 17 ~1200

Kidney 23 ~800

Human Kidney 10 ~600

Data adapted from Abcam product datasheet ab273297.
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Caption: Simplified diagram of the Renin-Angiotensin System (RAS) highlighting the role of

ACE2.

Experimental Workflow for ACE2 Activity Measurement
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Sample Preparation

Assay Procedure

Data Analysis

Tissue Sample

Homogenize in Lysis Buffer

Centrifuge (16,000 x g, 10 min, 4°C)

Collect Supernatant (Lysate)

Quantify Protein (BCA Assay)

Set up 96-well plate:
- Standards
- Samples

- Inhibitor Controls
- Background Controls

Add Fluorogenic Substrate

Incubate and Read Fluorescence
(Ex: 320 nm, Em: 420 nm)

Generate Standard Curve

Calculate ACE2 Activity

Normalize to Protein Concentration
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Caption: Step-by-step workflow for the measurement of ACE2 activity in tissue homogenates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. assaygenie.com [assaygenie.com]

2. rpeptide.com [rpeptide.com]

3. abcam.cn [abcam.cn]

4. eurogentec.com [eurogentec.com]

5. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta -
PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. youtube.com [youtube.com]

To cite this document: BenchChem. [Application Notes and Protocols for ACE2 Activity
Measurement in Tissue Homogenates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b575566#ace2-activity-measurement-in-tissue-
homogenates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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